1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol 1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15037441
InChI: InChI=1S/C14H18N2O/c1-4-5-12-9-14(17)16(15-12)13-7-6-10(2)11(3)8-13/h6-9,15H,4-5H2,1-3H3
SMILES:
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC15037441

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol -

Specification

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name 2-(3,4-dimethylphenyl)-5-propyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C14H18N2O/c1-4-5-12-9-14(17)16(15-12)13-7-6-10(2)11(3)8-13/h6-9,15H,4-5H2,1-3H3
Standard InChI Key VDAMTDUWIQSMCZ-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=O)N(N1)C2=CC(=C(C=C2)C)C

Introduction

Chemical Identity and Structural Features

1-(3,4-Dimethylphenyl)-3-propyl-1H-pyrazol-5-ol belongs to the pyrazole class, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. Its molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol. The compound features:

  • A 3,4-dimethylphenyl group at position 1, enhancing lipophilicity and steric bulk.

  • A propyl chain at position 3, influencing solubility and metabolic stability.

  • A hydroxyl group at position 5, enabling hydrogen bonding and participation in redox reactions .

Pyrazole derivatives are weakly basic (pKa ~2.5–11.5) due to their conjugated acid-base equilibria . The substituents’ electronic effects modulate reactivity: the electron-donating methyl groups on the phenyl ring increase ring stability, while the hydroxyl group enhances polarity .

Synthesis and Optimization Strategies

Synthetic Pathways

While no direct synthesis protocols for 1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol are reported, analogous pyrazoles are synthesized via Knorr pyrazole synthesis or cyclocondensation reactions. For example, 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one (CAS: 277299-70-4) is synthesized using ethyl acetoacetate and 3,4-dimethylphenylhydrazine hydrochloride under acidic conditions . Adapting this method, the target compound could be synthesized by substituting methyl groups with propyl chains.

Table 1: Hypothetical Synthesis Conditions Based on Analogous Compounds

ReactantsConditionsYield
Ethyl propionylacetate3,4-Dimethylphenylhydrazine, AcOH~70%*
Propyl acetoacetateNaHCO₃, Diethyl ether, Reflux~76%*

*Estimated based on similar reactions .

Yield Optimization

Key factors influencing yield include:

  • Temperature: Reflux conditions (100–120°C) improve cyclization efficiency.

  • Catalysts: Sodium acetate or acetic acid accelerates hydrazone formation.

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

Physicochemical Properties

Experimental data for closely related compounds provide insights into the target molecule’s properties:

Table 2: Estimated Physicochemical Parameters

ParameterValueSource Compound
Density1.10–1.15 g/cm³Analogous pyrazole
Melting Point110–120°CStructural extrapolation
Boiling Point330–340°CPredicted
LogP2.5–3.0Hydrophobic substituents
PSA (Polar Surface Area)40–50 ŲHydroxyl and N-atoms

The propyl chain increases LogP compared to methyl analogs, suggesting better membrane permeability .

Biological Activities and Mechanisms

Pyrazole derivatives exhibit broad bioactivity, as demonstrated by structural analogs:

Anti-Inflammatory Activity

Analogous pyrazoles reduce carrageenan-induced edema by 70–78% via COX-2 inhibition . The 3,4-dimethylphenyl group may stabilize interactions with COX-2’s hydrophobic pocket, while the hydroxyl group modulates arachidonic acid metabolism .

Anticancer Prospects

Pyrazole chalcones exhibit IC₅₀ values of 0.04–11.4 µM against leukemia and lung cancer cells . The propyl chain in the target compound could enhance cytotoxicity by promoting cellular uptake.

Applications and Industrial Relevance

Pharmaceutical Development

  • Drug candidates: Pyrazoles are explored as kinase inhibitors and antimicrobial agents.

  • Prodrug potential: The hydroxyl group facilitates ester prodrug formulations for enhanced bioavailability .

Agrochemical Uses

Pyrazole derivatives serve as herbicides and fungicides. The dimethylphenyl group may improve soil persistence .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyrazole Derivatives

CompoundSubstituentsKey Activity
1-(3,4-Dimethylphenyl)-3-methylMethyl at position 3Antimicrobial (MIC: 8 µg/mL)
1-(3,4-Dimethylphenyl)-3-CF₃TrifluoromethylAnti-inflammatory (ED₅₀: 10 mg/kg)
Target CompoundPropyl at position 3Hypothesized dual activity

The propyl chain’s extended alkyl length may improve pharmacokinetic profiles compared to shorter-chain analogs .

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